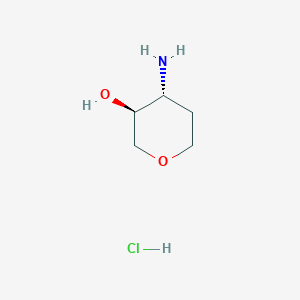

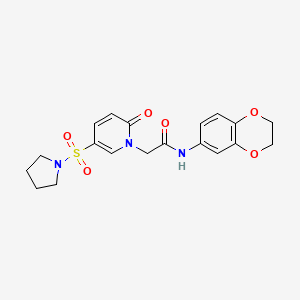

![molecular formula C13H19Cl2N3O B2404188 1-(2-Methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;dihydrochloride CAS No. 2287299-66-3](/img/structure/B2404188.png)

1-(2-Methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;dihydrochloride, also known as MPMP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPMP is a selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor expressed in the central nervous system.

Scientific Research Applications

Synthesis and Structural Analysis

- The compound N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, a structurally similar compound, was synthesized and characterized, highlighting the potential of such compounds in synthetic chemistry and structural analysis. This synthesis involved a 1,3-dipolar cycloaddition reaction, showcasing the versatility of these compounds in organic synthesis (Aouine, El Hallaoui, & Alami, 2014).

Photocytotoxicity and Cellular Imaging

- Iron(III) complexes, incorporating elements structurally related to the compound , demonstrated significant photocytotoxicity in red light and were utilized in cellular imaging. This emphasizes the potential of these compounds in therapeutic applications and diagnostic imaging (Basu et al., 2014).

Potential Anticonvulsant Agents

- Heterocyclic Schiff bases, structurally related to the compound, were synthesized and found to exhibit anticonvulsant activity. These compounds were observed to provide seizure protection, suggesting the potential of related compounds in neurological therapeutic applications (Pandey & Srivastava, 2011).

Catalysis in Hydroxylation of Alkanes

- Diiron(III) complexes of tridentate 3N ligands, including structural analogs of the compound, have been studied as catalysts for the selective hydroxylation of alkanes. This highlights the potential application of such compounds in catalysis and chemical transformations (Sankaralingam & Palaniandavar, 2014).

Antimitotic Agents

- Chiral isomers of compounds similar in structure to the compound of interest have been studied as antimitotic agents. These studies focused on understanding the biological activity of such compounds, suggesting their potential use in cancer therapy (Temple & Rener, 1992).

Synthesis of Dicarboxylic Acid Amides and Diamides

- The condensation of various nonaromatic amines with related compounds resulted in N,N'-disubstituted oxamides and aryloxamides. This demonstrates the synthetic utility of these compounds in creating a variety of chemically significant products (Aghekyan et al., 2018).

properties

IUPAC Name |

1-(2-methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O.2ClH/c1-16-12(7-8-15-16)10-14-9-11-5-3-4-6-13(11)17-2;;/h3-8,14H,9-10H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVBUXPHYNDKIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CNCC2=CC=CC=C2OC.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

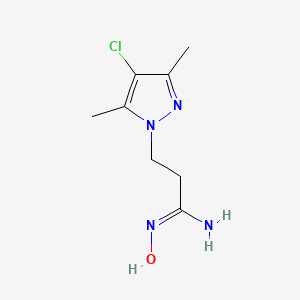

![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione](/img/structure/B2404106.png)

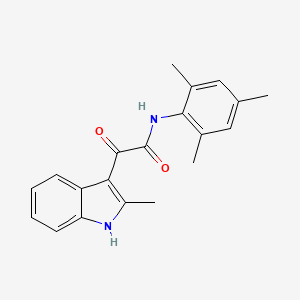

![benzyl 2-(8-(furan-2-ylmethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2404107.png)

![N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2404109.png)

![N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2404115.png)

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2404120.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2404122.png)

![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-3-methylthiophene-2-carboxamide](/img/structure/B2404124.png)